2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid
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Overview
Description
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or other parts of the molecule.
Substitution: Substitution reactions can introduce different substituents onto the isoxazole ring or the acetic acid moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazole derivatives .
Scientific Research Applications
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and other bioactive agents.
Medicine: Isoxazole derivatives are being explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed bioactivities. For example, some derivatives may inhibit enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 2-(5-Oxo-4,5-dihydroisoxazol-3-yl)acetic acid
- Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
- 2-(5-Methyl-3-(2,4,4-trimethylpentyl)-4,5-dihydroisoxazol-5-yl)acetic acid .
Uniqueness
What sets 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group and the acetic acid moiety can affect how the compound interacts with biological targets and undergoes chemical transformations .
Properties
Molecular Formula |
C6H7NO4 |
---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
2-(5-methyl-3-oxo-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H7NO4/c1-3-4(2-5(8)9)6(10)7-11-3/h2H2,1H3,(H,7,10)(H,8,9) |
InChI Key |
FCLBCXJMVBRZGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(=O)O |
Origin of Product |
United States |
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